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Compound of Interest

Compound Name: Isovaleric acid-13C

Cat. No.: B1626659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isovaleric acid-13C, focusing on its

identification, CAS number, and the analytical methodologies used for its characterization and

quantification. This isotopically labeled compound is a crucial tool in metabolic research,

serving as a tracer for studying leucine metabolism and as an internal standard for quantitative

analysis.

Core Identification and Properties
Isovaleric acid-1-13C is a stable isotope-labeled version of isovaleric acid, where the carbon

atom at the carboxyl position is replaced with a 13C isotope. This labeling provides a distinct

mass shift, making it readily distinguishable from its unlabeled counterpart in mass

spectrometry-based analyses.
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Property Value

Compound Name Isovaleric acid-1-13C

Synonyms
3-Methylbutanoic acid-1-13C, 3-Methylbutyric

acid-1-13C

CAS Number 87994-84-1

Molecular Formula (CH₃)₂CHCH₂¹³CO₂H

Molecular Weight 103.12 g/mol

Isotopic Purity Typically ≥99 atom % 13C

Appearance Colorless liquid

Analytical Identification Methodologies
The definitive identification and quantification of isovaleric acid-13C rely on modern analytical

techniques. The most common and robust methods include Nuclear Magnetic Resonance

(NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid

Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For isovaleric acid-13C, both

¹H NMR and ¹³C NMR are informative.

¹³C NMR: The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the

significantly enhanced signal for the carboxyl carbon due to the ¹³C enrichment. The

chemical shifts for unlabeled isovaleric acid provide a reference for the expected peak

positions.

¹H NMR: The proton spectrum remains largely unchanged from the unlabeled compound, but

can be used to confirm the overall structure of the molecule.

Typical NMR Data for Unlabeled Isovaleric Acid (Reference):
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Nucleus Chemical Shift (ppm) Multiplicity

¹³C (Carboxyl) ~180 Singlet

¹³C (CH₂) ~43 Singlet

¹³C (CH) ~26 Singlet

¹³C (CH₃) ~22 Singlet

¹H (COOH) ~11-12 Singlet

¹H (CH₂) ~2.2 Doublet

¹H (CH) ~2.1 Multiplet

¹H (CH₃) ~0.9 Doublet

Mass Spectrometry (MS)
Mass spectrometry is the primary technique for quantifying isovaleric acid-13C, especially

when used as an internal standard. The one-mass-unit difference allows for precise

differentiation from the endogenous, unlabeled isovaleric acid.

Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high

chromatographic resolution, which is effective for separating isovaleric acid from its isomers,

such as valeric acid. Derivatization is often required to increase the volatility of the acid for

GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly sensitive and is

frequently used for analyzing short-chain fatty acids in complex biological matrices like

plasma, serum, and urine.[1][2] Derivatization is also common in LC-MS to improve

ionization efficiency and chromatographic retention.

Experimental Protocols
Detailed and validated experimental protocols are essential for reliable and reproducible

results. Below are summaries of typical protocols for sample preparation and analysis.
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Sample Preparation for LC-MS/MS Analysis of Biological
Fluids
A common challenge in analyzing short-chain fatty acids is their low concentration in biological

fluids and the complexity of the matrix.[2] A robust sample preparation protocol is therefore

critical.

Protein Precipitation: To a 50 µL serum or plasma sample, add a protein precipitation agent

(e.g., acetonitrile) containing the isotopic internal standards, including isovaleric acid-13C.

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent, such as 3-

nitrophenylhydrazine (3-NPH), in the presence of a coupling agent like EDC (1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide) and pyridine.[3][4] Heat the mixture to facilitate the

reaction.

Extraction: After derivatization, perform a liquid-liquid extraction (LLE) using a solvent like

methyl tert-butyl ether (MTBE) to isolate the derivatized analytes.[2]

Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and

reconstitute the residue in the mobile phase for LC-MS/MS injection.

LC-MS/MS Analysis Protocol
This protocol is designed for the quantitative analysis of derivatized short-chain fatty acids.

Quantitative Analysis Data by LC-MS/MS:
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Parameter Typical Value

Limit of Detection (LOD) 0.001 mM to 20 ng/mL

Limit of Quantification (LOQ) Varies by analyte and matrix

Linearity (r²) > 0.99

Intra- and Inter-day Precision < 15%

Accuracy 85-115%

Chromatographic Column: A reverse-phase C18 column is commonly used.

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount

of an additive like formic acid, is typical.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode is ideal for quantification. The instrument is typically run in negative

ion mode for 3-NPH derivatives.

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the

unlabeled isovaleric acid and the isovaleric acid-13C internal standard. This allows for

accurate quantification through isotope dilution mass spectrometry.

Diagrams
Experimental Workflow for Isovaleric Acid-13C
Quantification
The following diagram illustrates a standard workflow for the quantification of isovaleric acid in

a biological sample using isovaleric acid-13C as an internal standard.
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Fig. 1: LC-MS/MS Workflow for Isovaleric Acid Quantification
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Fig. 1: LC-MS/MS Workflow for Isovaleric Acid Quantification
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This workflow highlights the key steps from sample collection to final data analysis,

emphasizing the role of the 13C-labeled internal standard in achieving accurate quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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